N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide typically involves the reaction of 6-(methylsulfonyl)pyridazine with 4-aminophenylbutyramide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide |
InChI |
InChI=1S/C15H17N3O3S/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(18-17-13)22(2,20)21/h5-10H,3-4H2,1-2H3,(H,16,19) |
InChI Key |
KKAMBBJBOPQJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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